2,6-Diamino-7-hydroxy-azelaic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

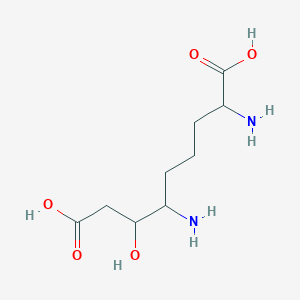

2,6-diamino-7-hydroxy-azelaic acid is a alpha,omega-dicarboxylic acid that is azelaic acid substituted by amino groups at positions 2 and 6. It has a role as a plant metabolite. It is a non-proteinogenic alpha-amino acid, a 3-hydroxy carboxylic acid, a gamma-amino acid, a diamino acid and an alpha,omega-dicarboxylic acid.

Applications De Recherche Scientifique

Dermatological Applications

Acne Treatment

2,6-Diamino-7-hydroxy-azelaic acid exhibits significant efficacy in treating acne vulgaris. It functions similarly to azelaic acid by inhibiting the growth of Propionibacterium acnes, reducing inflammation, and normalizing keratinization. Clinical studies have shown that formulations containing this compound can effectively reduce both inflammatory and non-inflammatory acne lesions .

Hyperpigmentation Disorders

The compound is also effective in managing hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation. Its mechanism involves the inhibition of tyrosinase activity, a key enzyme in melanin synthesis, thereby reducing excessive pigmentation . The antiproliferative effects on melanocytes contribute to its utility in treating conditions characterized by abnormal melanocyte function .

Rosacea Management

Recent studies indicate that this compound can alleviate symptoms of rosacea through its anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and reduces keratinocyte activation induced by ultraviolet light exposure . This makes it a promising candidate for topical formulations aimed at treating this chronic skin condition.

Anti-inflammatory Properties

Research has demonstrated that this compound possesses potent anti-inflammatory effects. It activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating inflammatory responses in the skin . This activation leads to decreased expression of inflammatory mediators such as interleukins and tumor necrosis factor-alpha (TNF-α), suggesting potential applications in various inflammatory skin diseases.

Potential Cardiovascular Benefits

Emerging research indicates that this compound may have cardiovascular benefits due to its role as an end product of linoleic acid peroxidation. Studies involving animal models have shown that it can reduce atherosclerotic lesions, indicating its potential as a therapeutic agent against cardiovascular diseases associated with chronic inflammation . This opens avenues for further investigation into its use as a dietary supplement or pharmacological agent for heart health.

Biodegradable Polymers

The compound's chemical properties allow it to be utilized in the development of biodegradable polymers. Its incorporation into polymer matrices has been shown to enhance mechanical properties while maintaining biodegradability, making it suitable for applications in drug delivery systems and environmentally friendly packaging materials .

Formulation Development

The formulation of this compound into creams and gels has been optimized to enhance skin penetration and therapeutic efficacy. Recent advancements have led to the development of novel delivery systems that improve the stability and bioavailability of the active ingredient . These formulations are being explored for their effectiveness compared to traditional treatments for acne and rosacea.

Case Studies

Propriétés

Formule moléculaire |

C9H18N2O5 |

|---|---|

Poids moléculaire |

234.25 g/mol |

Nom IUPAC |

2,6-diamino-7-hydroxynonanedioic acid |

InChI |

InChI=1S/C9H18N2O5/c10-5(7(12)4-8(13)14)2-1-3-6(11)9(15)16/h5-7,12H,1-4,10-11H2,(H,13,14)(H,15,16) |

Clé InChI |

XMYUTJGBCFJNFF-UHFFFAOYSA-N |

SMILES |

C(CC(C(CC(=O)O)O)N)CC(C(=O)O)N |

SMILES canonique |

C(CC(C(CC(=O)O)O)N)CC(C(=O)O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.